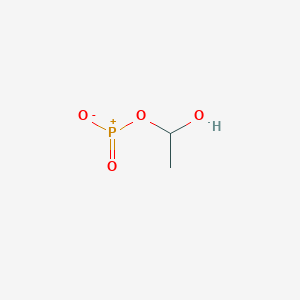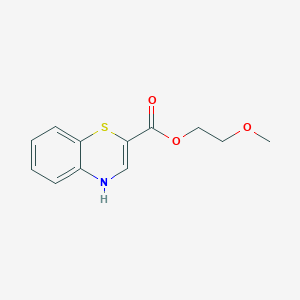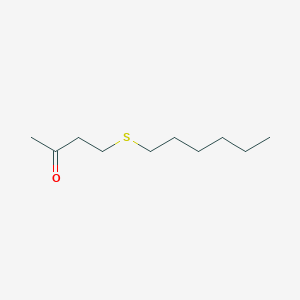
Methyl methyl(phenyl)phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl(phenyl)phosphinite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a methyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl methyl(phenyl)phosphinite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonous dichloride with methanol and methyl iodide in the presence of a base such as triethylamine. The reaction proceeds as follows:
PhPCl2+CH3OH+CH3I→PhP(OCH3)(CH3)+HCl+Et3N⋅HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Hydrolysis: Phosphinic acids.
Properties
CAS No. |
94235-66-2 |
|---|---|
Molecular Formula |
C8H11OP |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
methoxy-methyl-phenylphosphane |
InChI |
InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
AYONMNBPTOIWCK-UHFFFAOYSA-N |
Canonical SMILES |
COP(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
